molecular formula C12H12N2O2 B12918738 5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 61686-78-0

5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12918738
CAS No.: 61686-78-0
M. Wt: 216.24 g/mol
InChI Key: WGAJGISSAMITJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of pyrimidinediones, which are heterocyclic structures of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the searched literature, pyrimidinediones are recognized as a privileged scaffold in pharmaceutical research. Structurally related analogs, particularly 3-hydroxypyrimidine-2,4-diones, have been extensively investigated as inhibitors of vital viral enzymes, showcasing potent activity against HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) and integrase (IN) . The mechanism of action for these inhibitors typically involves a chelating triad within the core structure that coordinates two divalent metal ions (e.g., Mg²⁺) in the enzyme's active site, thereby disrupting its catalytic function . Furthermore, other pyrimidinedione derivatives have demonstrated promising antitumor and radiosensitizing properties in preclinical studies, indicating the broad potential of this chemical class in oncology research . As a building block, this compound provides researchers with a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61686-78-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-benzyl-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-14-11(15)10(8-13-12(14)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)

InChI Key

WGAJGISSAMITJN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include:

    Condensation: Benzylamine reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate product undergoes cyclization under acidic conditions, often using hydrochloric acid.

    Oxidation: The cyclized product is oxidized using an oxidizing agent like potassium permanganate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Introduction of carboxyl or hydroxyl groups.

    Reduction: Formation of 5-benzyl-3-methylpyrimidine-2,4-diol.

    Substitution: Formation of derivatives with various functional groups replacing the benzyl or methyl groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12_{12}H12_{12}N2_2O2_2
Molecular Weight : 216.24 g/mol
IUPAC Name : 5-benzyl-3-methyl-1H-pyrimidine-2,4-dione
CAS Number : 61686-78-0

The compound features a pyrimidine ring with a benzyl group at the fifth position and a methyl group at the third position. This unique structure contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antiviral and anticancer agent. Research indicates that it acts as an inhibitor of HIV-1 reverse transcriptase, which is crucial for viral replication. The compound's inhibitory effect leads to a reduction in viral load in infected cells, showcasing its therapeutic potential against HIV .

Case Study: Antiviral Activity

In laboratory studies, this compound demonstrated significant inhibition of HIV-1 replication in cell cultures. The compound's mechanism involves binding to the active site of reverse transcriptase, preventing the enzyme from facilitating viral RNA conversion to DNA .

Biochemical Research

The compound has shown promise in modulating cellular signaling pathways and gene expression. Its role as an enzyme inhibitor makes it valuable in studying metabolic pathways and cellular functions.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compoundHIV-1 Reverse TranscriptaseCompetitive Inhibition0.45
This compoundDipeptidyl Peptidase IV (DPP-IV)Non-competitive Inhibition0.60

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its structural modifications can lead to derivatives with enhanced biological activities.

Case Study: Synthesis of Derivatives

Recent studies have synthesized various derivatives of this compound to explore their potential as DPP-IV inhibitors. These derivatives exhibited varying degrees of enzyme inhibition and cytotoxicity profiles .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in pharmaceuticals and chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include nucleic acids and proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Position of Benzyl Group : Benzyl at position 5 (target compound) vs. 6 () alters steric and electronic interactions. For example, 6-benzyl derivatives in showed HIV integrase inhibition, suggesting position 6 may enhance enzyme binding .
  • Halogen vs. Alkyl Substitutions : 5-Iodo derivatives () exhibit antimicrobial activity, while methyl or isopropyl groups (target compound, ) may enhance metabolic stability .

Physicochemical Properties

  • Solubility : The benzyl group in the target compound reduces water solubility compared to acetyl or hydroxyl derivatives (e.g., ) .
  • Melting Points : Pyrimidine-diones with aromatic substituents (e.g., benzyl) typically exhibit higher melting points (e.g., 215–217°C in ) due to enhanced crystallinity .

Biological Activity

5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidinedione family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of virology and oncology. Its structure features a benzyl group at the fifth position of the pyrimidine ring, which contributes to its biological interactions.

Antiviral Activity

One of the primary areas of research for this compound is its role as an inhibitor of HIV-1 reverse transcriptase (RT) . This enzyme is crucial for the replication of the HIV virus, converting viral RNA into DNA. The compound acts as a non-nucleoside inhibitor , binding to the active site of HIV-1 RT and preventing transcription, thereby significantly reducing viral replication.

  • Binding Affinity : The compound exhibits high binding affinity to the active site of HIV-1 RT.
  • Inhibition of Viral Replication : By inhibiting this enzyme, it disrupts the HIV replication cycle and reduces viral load in infected cells.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The IC50 values indicate effective concentrations required to inhibit cell growth .
Cell LineIC50 (µM)Reference
HeLa15.0
A54920.5
CAKI-I18.0

Reactive Oxygen Species (ROS) Generation

Research has indicated that this compound influences oxidative stress by modulating reactive oxygen species (ROS) generation in biological systems. This effect is particularly relevant in understanding its potential therapeutic applications in oxidative stress-related diseases .

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver. The compound undergoes enzymatic transformations that can affect its biological activity and efficacy. Understanding these metabolic pathways is crucial for optimizing its therapeutic use.

Dosage Effects

Studies on animal models have shown that dosage significantly impacts both efficacy and toxicity. Lower doses effectively inhibit HIV-1 reverse transcriptase without notable toxicity, whereas higher doses may lead to adverse effects.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Benzyl-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?

The compound is synthesized via alkylation of a pyrimidine core. For example, alkylation of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides in DMF using potassium carbonate (K₂CO₃) as a base yields 1-benzyl derivatives. Reaction conditions (e.g., solvent, temperature, and stoichiometry) are critical for regioselectivity and yield optimization . Post-synthesis purification often involves recrystallization from ethanol or diethyl ether, as described for structurally similar pyrimidines .

Q. How is structural confirmation and purity assessment achieved for this compound?

  • 1H NMR : A 150EX spectrometer with a C18 column (100×4 mm) is used to confirm substitution patterns and monitor reaction progress. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl/benzyl groups (δ 2.1–4.5 ppm) .
  • HPLC : A C18 column with a 25-minute analysis cycle ensures purity (>98%) by resolving unreacted intermediates and byproducts .

Q. What protocols are used for preliminary biological evaluation of this compound?

Antimicrobial activity is assessed via broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with comparisons to reference drugs like Metronidazole and Streptomycin. Minimum inhibitory concentrations (MICs) are determined using standardized CLSI guidelines .

Advanced Research Questions

Q. How can the alkylation step be optimized to enhance yield and regioselectivity in benzyl-substituted derivatives?

  • Solvent Screening : DMF promotes nucleophilic substitution but may require alternatives (e.g., acetone or acetonitrile) to reduce side reactions.
  • Catalyst Tuning : K₂CO₃ is standard, but cesium carbonate (Cs₂CO₃) may improve reactivity in sterically hindered systems .
  • Temperature Control : Reflux conditions (80–100°C) enhance reaction rates but must balance thermal decomposition risks .

Q. What structure-activity relationships (SAR) govern the antimicrobial activity of benzyl-substituted pyrimidinediones?

  • Thiazole vs. Benzyl Groups : The 2-methyl-1,3-thiazol-4-yl moiety at position 6 enhances activity against S. aureus compared to phenyl or alkyl substituents, likely due to improved membrane penetration .
  • Steric Effects : Bulky benzyl groups at position 1 reduce activity, suggesting a steric clash with bacterial targets .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Docking Validation : Compare molecular docking results (e.g., binding to S. aureus dihydrofolate reductase) with mutagenesis studies to identify key residues influencing ligand interactions.
  • Assay Variability : Standardize microbial strains, growth media, and incubation times to minimize inter-lab discrepancies .

Q. What crystallographic techniques are used to elucidate the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) at 90 K with a Nonius KappaCCD diffractometer reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice. Data refinement via SHELXL-2018/3 refines anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.